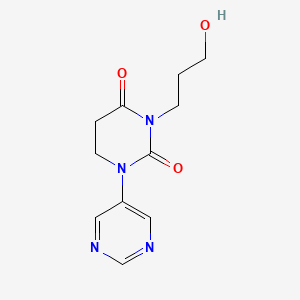
tert-Butyl 9-oxononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 9-oxononanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group and a 9-oxononanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 9-oxononanoate can be synthesized through various methods. One common approach involves the esterification of 9-oxononanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification process to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 9-oxononanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or different esters.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 9-oxononanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of tert-Butyl 9-oxononanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 9-oxononanoic acid, which may further participate in biochemical pathways. The ketone group can also interact with nucleophiles, leading to various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
9-Oxononanoic acid: Shares the same 9-oxononanoate moiety but lacks the tert-butyl ester group.
tert-Butyl 8-oxooctanoate: Similar structure with an 8-oxooctanoate moiety instead of 9-oxononanoate.
tert-Butyl 10-oxodecanoate: Contains a 10-oxodecanoate moiety.
Uniqueness: tert-Butyl 9-oxononanoate is unique due to the presence of both the tert-butyl ester group and the 9-oxononanoate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
111699-10-6 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl 9-oxononanoate |
InChI |
InChI=1S/C13H24O3/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
ZAVWWPVWQFJILT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)






![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)



![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)

